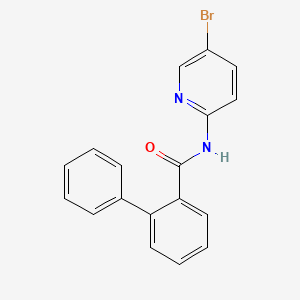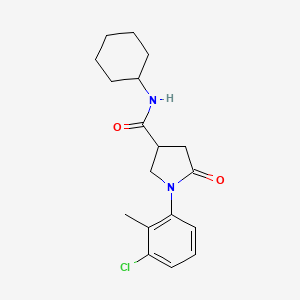
N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide, also known as BRD-6929, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide exerts its inhibitory activity by binding to the bromodomain of proteins, which are involved in the regulation of gene expression. This binding interferes with the interaction between the bromodomain and the acetylated lysine residues on histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of bromodomains, making it a valuable tool for studying the role of bromodomain-containing proteins in cellular processes. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its bioavailability and effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide. One potential application is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in humans. Additionally, research is needed to investigate the potential of this compound as a tool for studying the role of bromodomain-containing proteins in cellular processes. Finally, efforts should be made to improve the solubility and bioavailability of this compound to enhance its effectiveness in experimental settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in drug discovery and scientific research. Its inhibitory activity against bromodomains and histone acetyltransferases makes it a valuable tool for studying the regulation of gene expression and the development of various diseases. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various cellular targets, including bromodomains and histone acetyltransferases. These cellular targets are involved in the regulation of gene expression and have been implicated in the development of various diseases, such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNBNQOAEAHWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide](/img/structure/B3987074.png)

![ethyl 4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3987079.png)
![N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987086.png)
![1-(2-methylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987089.png)
![isopropyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3987094.png)
![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987107.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987113.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B3987121.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3987130.png)
![1-(4-fluorophenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987134.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,2,2-triphenylacetamide](/img/structure/B3987159.png)